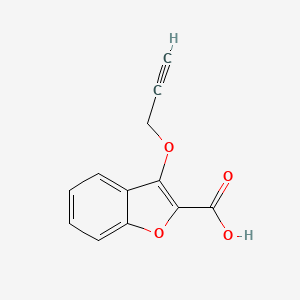

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

Description

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a propynyloxy substituent at the 3-position of the benzofuran core and a carboxylic acid group at the 2-position. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their structural versatility and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The propynyloxy group introduces electron-withdrawing and steric effects, which can modulate reactivity, solubility, and binding interactions with biological targets. This compound serves as a precursor or intermediate in synthesizing more complex molecules, such as macrocyclic ligands or enzyme inhibitors, as evidenced by its use in generating tetraazacyclododecane derivatives .

Properties

Molecular Formula |

C12H8O4 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H8O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h1,3-6H,7H2,(H,13,14) |

InChI Key |

WMLHHDUGRLGTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(OC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the benzofuran attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with biological targets, leading to modifications in their activity. This interaction can be utilized in photoaffinity labeling, where the compound is activated by UV light to form covalent bonds with target proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations:

Trifluoroethoxy (in ) provides even greater electron withdrawal, which may influence binding to hydrophobic enzyme pockets.

Steric Effects :

- Bulky substituents (e.g., naphthyloxypropyl in ) improve target specificity for proteins like Mcl1 but may reduce solubility.

- The cyclohexylthio-methyl group () adds steric bulk and lipophilicity, likely enhancing membrane permeability.

Biological Activity: Naphthyloxypropyl derivatives () show potent inhibition of Mcl1, a cancer-related protein, likely due to π-π stacking interactions with the naphthalene moiety. Nitro-phenylsulfanyl esters () exhibit nanomolar EC₅₀ values in ischemic cell death models, suggesting that electron-deficient groups enhance activity in this context.

Pharmacological and Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives. However, hydrophobic substituents (e.g., naphthyloxypropyl) counteract this effect .

- Metabolic Stability : Propynyloxy and trifluoroethoxy groups may resist enzymatic hydrolysis better than unsubstituted alkoxy groups .

- Target Selectivity : Amide derivatives (e.g., benzofuran-2-carboxamide in ) show higher selectivity for enzymes like IDO1, whereas carboxylic acids are more promiscuous.

Biological Activity

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a synthetic organic compound with a unique structure that combines a benzofuran moiety with a prop-2-yn-1-yloxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₁₂H₈O₄

- Molar Mass : Approximately 216.19 g/mol

The structural uniqueness of this compound allows for various synthetic pathways, contributing to its versatility in biological applications.

Biological Activities

Research indicates that 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid exhibits several notable biological activities:

-

Antimicrobial Activity :

- A study reported that derivatives of prop-2-yne compounds, including this compound, demonstrated significant antibacterial effects against various pathogens, including Bacillus subtilis .

- The compound showed an inhibition percentage of 55.67% at a concentration of 100 µg/mL with an IC₅₀ value of 79.9 µg/mL.

- Anti-inflammatory Properties :

- Neuroprotective Effects :

- Urease Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid can be influenced by its structural components. The presence of the alkyne functionality allows for unique interactions with biological targets, enhancing its efficacy as a therapeutic agent.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid | C₁₂H₇ClO₄ | Potentially enhanced reactivity due to chlorine substituent |

| 3-Hydroxybenzofuran-2-carboxylic acid | C₁₁H₁₀O₄ | Different reactivity profile due to hydroxyl group |

| 4-Methylbenzofuran-2-carboxylic acid | C₁₁H₁₀O₄ | Altered physical properties due to methyl group |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluations of compounds related to 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid:

- Synthesis Methodologies :

- Biological Evaluations :

- Immunotherapy Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.